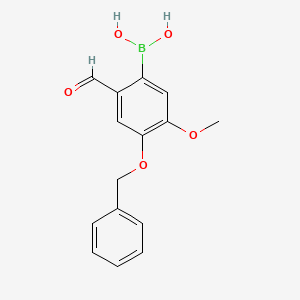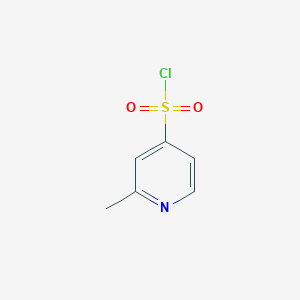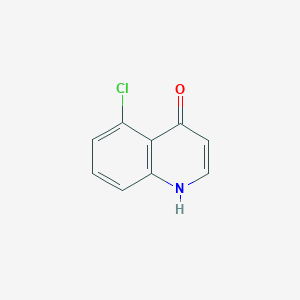
5-Chloroquinolin-4-ol
説明
5-Chloroquinolin-4-ol , also known as 5-chloro-4(1H)-quinolinone , is a chemical compound with the molecular formula C9H6ClNO . It belongs to the quinoline family and exhibits interesting properties due to its chlorinated structure. The compound is a solid at room temperature and is typically sealed in a dry environment .
Physical And Chemical Properties Analysis
科学的研究の応用
1. Potential in Cancer Therapy
5-Chloroquinolin-4-ol, under the derivative Clioquinol, has shown potential in cancer therapy. It inhibits the function of the proteasome and displays preclinical efficacy in the treatment of malignancy. This suggests that it might be repurposed for new indications such as cancer therapy (Mao & Schimmer, 2008).
2. Repurposing for Various Diseases
Chloroquine, a derivative of 5-Chloroquinolin-4-ol, has been repurposed for managing various infectious and noninfectious diseases. Novel compounds and compositions based on its scaffold have been studied, with a focus on their biochemical properties and potential therapeutic applications in diseases beyond malaria, including cancer therapy (Njaria et al., 2015).
3. Enhancing Cancer Therapies
Studies have suggested that Chloroquine and its analogs can effectively sensitize cell-killing effects by ionizing radiation and chemotherapeutic agents in a cancer-specific manner. This highlights its potential as an effective and safe sensitizer in cancer therapies (Solomon & Lee, 2009).
4. Autophagy Inhibition in Cancer Treatment
Chloroquine has been shown to inhibit lysosomal acidification, therefore preventing autophagy. This property makes it useful in cancer treatment, often in combination with chemotherapeutic drugs and radiation, to enhance the efficacy of tumor cell killing (Maycotte et al., 2012).
5. Antituberculosis Activity
5-Chloroquinolin-8-ol (Cloxyquin) exhibited good antituberculosis activity, even for multidrug-resistant isolates. This highlights its potential use in addressing tuberculosis infections (Hongmanee et al., 2006).
6. Antiviral Properties
Chloroquine and its derivatives have shown antiviral properties, with effects against viruses including the influenza A virus and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This suggests a potential role in treating viral infections (Mizuta et al., 2023).
特性
IUPAC Name |
5-chloro-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEBTEWGAPZZPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C=CN2)C(=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloroquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



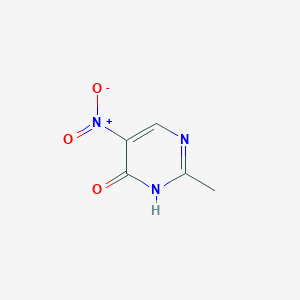

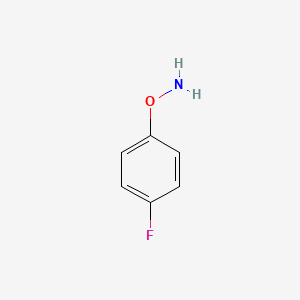
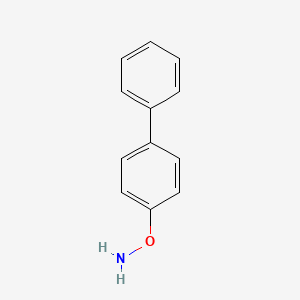
![5-Ethoxycarbonyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine](/img/structure/B3176585.png)
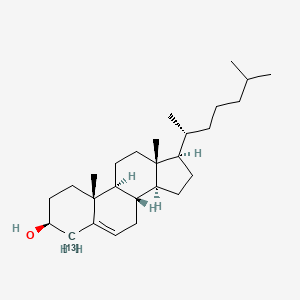

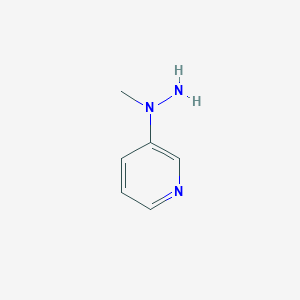
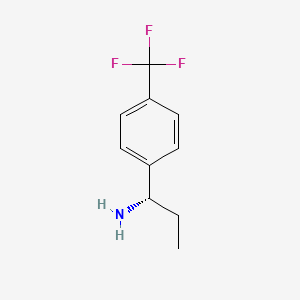
![1,1,1-Trifluoro-N-[(11bR)-4-oxido-2,6-diphenyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl]methanesulfonamide](/img/structure/B3176624.png)
![4-(Bromomethyl)benzo[b]thiophene](/img/structure/B3176627.png)

